molecular formula C8H5BrClNO3S B1484820 2-Bromo-6-cyano-3-methoxybenzenesulfonyl chloride CAS No. 1805570-92-6

2-Bromo-6-cyano-3-methoxybenzenesulfonyl chloride

Cat. No. B1484820
M. Wt: 310.55 g/mol
InChI Key: PSBDEUISNKPSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-6-cyano-3-methoxybenzenesulfonyl chloride” is a chemical compound with the molecular formula C9H7BrClNO2S1. It belongs to the family of benzenesulfonyl chlorides, which are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments1. This compound exhibits remarkable properties, enabling its application in fields like pharmaceuticals, materials science, and organic synthesis2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-Bromo-6-cyano-3-methoxybenzenesulfonyl chloride”. However, benzenesulfonyl chlorides in general can be synthesized from the corresponding amines or phenols by treatment with chlorosulfonic acid3.



Molecular Structure Analysis

The molecular structure of “2-Bromo-6-cyano-3-methoxybenzenesulfonyl chloride” is not directly available. However, the structure of similar compounds like “2-Bromo-6-methylbenzenesulfonyl chloride” has been reported4.



Chemical Reactions Analysis

Specific chemical reactions involving “2-Bromo-6-cyano-3-methoxybenzenesulfonyl chloride” are not readily available. However, benzenesulfonyl chlorides are known to be reactive towards nucleophiles, undergoing substitution reactions3.



Physical And Chemical Properties Analysis

Specific physical and chemical properties of “2-Bromo-6-cyano-3-methoxybenzenesulfonyl chloride” are not readily available. However, similar compounds like “2-Bromo-6-methylbenzenesulfonyl chloride” are reported to be solid at room temperature3.


Safety And Hazards

Specific safety and hazard information for “2-Bromo-6-cyano-3-methoxybenzenesulfonyl chloride” is not readily available. However, similar compounds like “2-Bromo-6-methylbenzenesulfonyl chloride” are reported to be harmful if swallowed and cause severe skin burns and eye damage3.


Future Directions

The future directions of “2-Bromo-6-cyano-3-methoxybenzenesulfonyl chloride” could involve its use in diverse scientific research due to its remarkable properties2. It could find potential applications in fields like pharmaceuticals, materials science, and organic synthesis2.


Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

2-bromo-6-cyano-3-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO3S/c1-14-6-3-2-5(4-11)8(7(6)9)15(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBDEUISNKPSIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-cyano-3-methoxybenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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